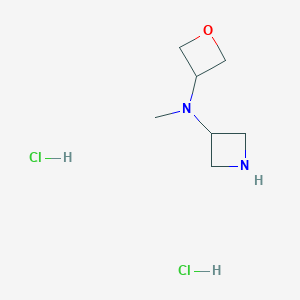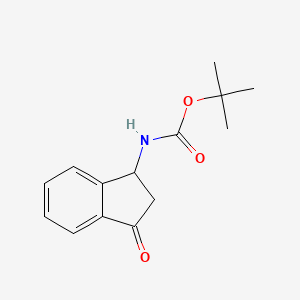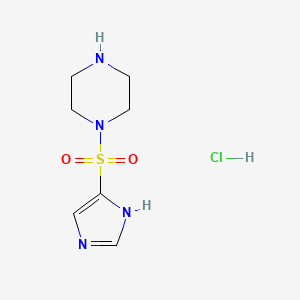
Dihydrochlorure de N-méthyl-N-(oxétan-3-yl)azétidine-3-amine
Vue d'ensemble
Description
“N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1403767-34-9 . It has a molecular weight of 215.12 . The IUPAC name for this compound is N-methyl-N-(3-oxetanyl)-3-azetidinamine dihydrochloride .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings can be achieved through aza-Michael addition . The starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Chemical Reactions Analysis
The chemical reactions involving “N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride” include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles .
Physical and Chemical Properties Analysis
“N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride” is a solid at room temperature . It should be stored in a refrigerator .
Applications De Recherche Scientifique
Synthèse de dérivés d'acides aminés hétérocycliques
Ce composé est utilisé dans la synthèse de nouveaux dérivés d'acides aminés hétérocycliques par addition aza-Michael d'hétérocycles NH avec des acétates de méthyle 2-(azétidine- ou oxétan-3-ylidène) . Ces dérivés sont importants pour le développement pharmaceutique car ils servent de pharmacophores, qui sont des parties d'une molécule responsables de son activité biologique .
Développement de composés bioisostères
Les cycles oxétane et azétidine présents dans ce composé en font un précurseur précieux pour le développement de composés bioisostères. Les bioisostères sont des molécules ou des sous-structures ayant des propriétés physiques ou chimiques similaires qui produisent des effets biologiques similaires .
Blocs de construction de la découverte de médicaments
En raison de sa diversité structurale, ce composé est considéré comme un bloc de construction émergent dans la découverte de médicaments. Il peut être utilisé pour créer une variété de dérivés structurellement divers, qui sont essentiels dans la recherche de nouveaux agents thérapeutiques .
Recherche pharmaceutique
En recherche pharmaceutique, ce composé est largement utilisé comme pharmacophore pour le développement de médicaments présentant une variété d'activités biologiques . Sa présence dans une molécule peut influencer considérablement l'interaction de la molécule avec les cibles biologiques.
Synthèse chimique
Le composé est impliqué dans des processus de synthèse chimique, tels que la réaction de Horner–Wadsworth–Emmons, suivie d'une addition aza-Michael, pour produire des azétidines et des oxétanes fonctionnalisés . Ces réactions sont cruciales pour créer des composés avec des applications potentielles en chimie médicinale.
Safety and Hazards
Orientations Futures
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . This suggests potential future directions for the development of new compounds using “N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride”.
Analyse Biochimique
Biochemical Properties
N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it can bind to the active sites of enzymes, leading to competitive inhibition. Additionally, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride has been observed to impact various types of cells and cellular processes. It can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, this compound can activate or inhibit specific signaling cascades, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to changes in their activity and function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Additionally, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have shown that N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression .
Dosage Effects in Animal Models
The effects of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range leads to maximal biochemical activity without toxicity .
Metabolic Pathways
N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance .
Transport and Distribution
Within cells and tissues, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, leading to its accumulation in certain cellular compartments. Additionally, N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can bind to intracellular proteins, affecting its localization and distribution within the cell .
Subcellular Localization
The subcellular localization of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of N-Methyl-N-(oxetan-3-YL)azetidin-3-amine dihydrochloride can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location .
Propriétés
IUPAC Name |
N-methyl-N-(oxetan-3-yl)azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-9(6-2-8-3-6)7-4-10-5-7;;/h6-8H,2-5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIROGUASPOUDJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CNC1)C2COC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-34-9 | |
| Record name | N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)




![N1,N1-diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B1404880.png)
![3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride](/img/structure/B1404881.png)



